molecular formula C24H47NO4 B082997 2-[bis(2-Hydroxyethyl)amino]ethyl oleate CAS No. 10277-04-0

2-[bis(2-Hydroxyethyl)amino]ethyl oleate

Cat. No. B082997
CAS RN: 10277-04-0
M. Wt: 413.6 g/mol
InChI Key: FTJUZCBLWZLXFR-KTKRTIGZSA-N
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Description

“2-[bis(2-Hydroxyethyl)amino]ethyl oleate”, also known as “Triethanolamine oleate soap”, is a chemical compound with the formula C24H47NO4 . It has a molecular weight of 413.63 .


Synthesis Analysis

The synthesis of this compound involves the addition of oleic acid to a saponification pot. The oleic acid is heated with steam until it melts, after which a water solution of triethanolamine is slowly added. The reaction occurs at 50-60°C for 4 hours. After cooling, the product is obtained .


Molecular Structure Analysis

The molecular structure of “2-[bis(2-Hydroxyethyl)amino]ethyl oleate” consists of a combination of triethanolamine and oleic acid . The compound has a predicted density of 0.975±0.06 g/cm3 .


Chemical Reactions Analysis

As a surfactant, “2-[bis(2-Hydroxyethyl)amino]ethyl oleate” is commonly used as a detergent, emulsifier, and stabilizer . It has good emulsifying properties, which allows it to disperse oily substances in water, making them easier to wash or process .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 528.7±40.0 °C . Its predicted density is 0.975±0.06 g/cm3 .

Scientific Research Applications

Synthesis of 2-[bis(2-Hydroxyethyl)amino]ethyl oleate

  • Scientific Field : Chemistry
  • Application Summary : This compound is synthesized via the esterification of tri-ethanolamine (TEA, C6H15O3N) with several fatty acids in liquid phase . This process is carried out using various mineral acids, which can be harmful to the environment . Therefore, the use of commercially viable heterogeneous catalysts is in demand .
  • Methods of Application : The esterification is investigated on a series of heterogeneous mixed metal oxides catalyst prepared by co-precipitation method . The best catalyst for the selective preparation of 2-[bis(2-hydroxyethyl)amino]ethyl alkanoate was found to be 10% (w/w) ZnFe2O4 supported on ZrO2 .
  • Results or Outcomes : The effects of a variety of parameters, including the effect of catalyst preparation, were studied in a batch reactor . The study found that the 10% (w/w) ZnFe2O4/ZrO2 catalyst prepared by co-precipitation method was the most effective for the selective formation of 2-[bis(2-hydroxyethyl)amino]ethyl alkanoate .

Use as a Surfactant

  • Scientific Field : Industrial Chemistry
  • Application Summary : 2-[bis(2-Hydroxyethyl)amino]ethyl oleate, also known as triethanolamine oleate soap, is a type of surfactant . It is commonly used as a detergent, emulsifier, and stabilizer .
  • Methods of Application : This compound can emulsify oily substances in water, making them easier to clean or process . It can also form stable emulsions, allowing hydrophilic and hydrophobic substances to mix evenly and prevent separation .
  • Results or Outcomes : The use of this compound as a surfactant contributes to its biodegradability, low toxicity, and good physico-chemical properties .

Safety And Hazards

The compound may cause irritation to the eyes and skin. Therefore, contact with these areas should be avoided during use . It should be used under well-ventilated conditions to prevent inhalation of its vapors . Additionally, it should be kept away from strong oxidizers and acidic substances to avoid dangerous reactions .

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27/h9-10,26-27H,2-8,11-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJUZCBLWZLXFR-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecenoic acid (9Z)-, 2-[bis(2-hydroxyethyl)amino]ethyl ester

CAS RN

10277-04-0
Record name 2-[Bis(2-hydroxyethyl)amino]ethyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10277-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 2-(bis(2-hydroxyethyl)amino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 2-[bis(2-hydroxyethyl)amino]ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[bis(2-hydroxyethyl)amino]ethyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.552
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ДА Манауре, РА Мачадо, ГИ Хасанова… - Нефтегазовое …, 2017 - scholar.archive.org
FSBEI HE «Ufa State Aviation Technical University», Ufa, Russian Federation Venezuelan Institute of Scientific Researches, Miranda, Venezuela «RN-UfaNIPIneft» LLC, Ufa, Russian …
Number of citations: 1 scholar.archive.org

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